N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, N-cyclopropyl-N-(4-methylbenzyl)amine, is 1S/C11H15N/c1-9-2-4-10(5-3-9)8-12-11-6-7-11/h2-5,11-12H,6-8H2,1H3 . This can provide some insight into the molecular structure of N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine.Physical And Chemical Properties Analysis
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine is a liquid at room temperature .Scientific Research Applications
Pharmacological Mechanisms and Therapeutic Applications
A review of 3,4-methylenedioxymethamphetamine (MDMA)-assisted psychotherapy explores the history, pharmacological mechanisms, and clinical applications of MDMA, including its potential therapeutic applications beyond posttraumatic stress disorder (PTSD), such as treating anxiety associated with autism and alcohol use disorder. The paper discusses the safety issues and the final phase of drug development targeting FDA and EMA licensing (Sessa, Higbed, & Nutt, 2019).
Research on reversible cholinesterase inhibitors as a pretreatment for exposure to organophosphates highlights the search for compounds offering prophylactic efficacy against organophosphate exposure. This review focuses on the efficacy of known AChE inhibitors in mitigating the toxic effects of organophosphates, underscoring the significance of understanding chemical interactions for therapeutic advancements (Lorke & Petroianu, 2018).
The neurochemistry and neurotoxicity of MDMA, including its acute and long-term effects, are examined in detail, offering insights into MDMA's impact on serotonin and dopamine systems. This review provides a comprehensive overview of MDMA's pharmacological profile and its implications for understanding the drug's effects on the brain (McKenna & Peroutka, 1990).
A discussion on methoxetamine, a novel psychoactive substance, reviews its pharmacological effects, toxicological profile, and potential as a recreational drug with potent hallucinogenic properties. The review emphasizes the need for further research on its effects and interactions with other substances (Zanda et al., 2016).
Safety And Hazards
The safety information for a similar compound, N-cyclopropyl-N-(4-methylbenzyl)amine, indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-10(3-6-12(9)14-2)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFTVMQPTWJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.